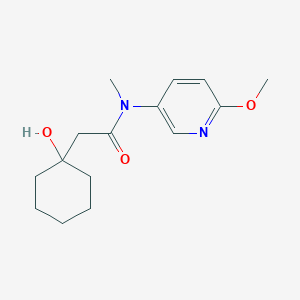![molecular formula C20H28N2O3 B6640333 N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide](/img/structure/B6640333.png)
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases GABA levels in the brain, leading to enhanced GABAergic neurotransmission. This has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA. This leads to increased GABA levels in the brain, which enhances GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By enhancing GABAergic neurotransmission, N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide are primarily related to its ability to enhance GABAergic neurotransmission. This leads to increased inhibition of neuronal activity in the brain, which can have a variety of effects depending on the specific disorder being treated. For example, in epilepsy, increased inhibition can help to prevent seizures. In anxiety disorders, increased inhibition can help to reduce anxiety and promote relaxation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABAergic neurotransmission in various neurological and psychiatric disorders. It has also been shown to have good bioavailability and pharmacokinetic properties, which makes it a useful compound for in vivo studies.
One limitation of N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide is that it is a relatively new compound, and its long-term safety and efficacy have not been fully established. Another limitation is that its effects on GABAergic neurotransmission may be influenced by other factors, such as changes in GABA receptor expression or function.
Orientations Futures
There are several potential future directions for research on N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide. One area of interest is the development of new and more potent GABA-AT inhibitors. Another area of interest is the identification of specific neurological and psychiatric disorders that may benefit from treatment with N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide. Additionally, further research is needed to fully understand the long-term safety and efficacy of N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide, as well as its potential interactions with other drugs and therapies.
Méthodes De Synthèse
The synthesis of N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide involves the reaction of 2-phenylacetyl chloride with piperidine-3-carboxylic acid to form 1-(2-phenylacetyl)piperidine-3-carboxylic acid. This is then converted to the corresponding amide using N,N-dimethylformamide and triethylamine. The final step involves the introduction of the cyclopentylmethyl group using 2-hydroxycyclopentylmethanol and diisopropylcarbodiimide.
Applications De Recherche Scientifique
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has shown promise in the treatment of epilepsy, anxiety disorders, and addiction. It has also been studied for its potential use in the treatment of Angelman syndrome, a rare genetic disorder that affects the nervous system.
Propriétés
IUPAC Name |
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c23-18-10-4-8-16(18)13-21-20(25)17-9-5-11-22(14-17)19(24)12-15-6-2-1-3-7-15/h1-3,6-7,16-18,23H,4-5,8-14H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJMVYNCUQYJNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)CNC(=O)C2CCCN(C2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxycyclopentyl)methyl]-1-(2-phenylacetyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-Fluorophenyl)methyl]-3-(2-hydroxy-2-thiophen-3-ylethyl)urea](/img/structure/B6640250.png)
![1-(furan-2-carbonyl)-N-[(1-hydroxycyclohexyl)methyl]piperidine-2-carboxamide](/img/structure/B6640255.png)





![1-[2-(2,6-Dichlorophenyl)-2-hydroxyethyl]-3-phenylurea](/img/structure/B6640293.png)

![N-[(1-hydroxycycloheptyl)methyl]-4-methoxy-2-methylbenzamide](/img/structure/B6640319.png)
![N-(2-hydroxyethyl)-N-methyl-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B6640329.png)


![3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol](/img/structure/B6640353.png)